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molecular formula C15H16N2O4S B5698122 N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

N-(2-isopropylphenyl)-4-nitrobenzenesulfonamide

Cat. No. B5698122
M. Wt: 320.4 g/mol
InChI Key: IAQSCMHNTDDHMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

Inputs

Step One
Name
Quantity
0.4 mmol
Type
reagent
Smiles
O=C([O-])O.[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Name
Quantity
0.22 mmol
Type
reactant
Smiles
NC1=CC=CC=C1C(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
OCCOCCOCCOCCOCCO
Details
Flow Rate
0.25 mL/min
Step Two
Name
Quantity
0.2 mmol
Type
limiting reactant
Smiles
O=S(C1=CC=C([N+]([O-])=O)C=C1)(Cl)=O
Name
Quantity
2 mL
Type
solvent
Smiles
CC(C)=O
Details
Flow Rate
0.25 mL/min

Setup

Vessel
Control Type
TUBE
Setpoint
10 mL
Material
PLASTIC: PTFE
Attachments
PRESSURE_REGULATOR: back pressure regulator
Type
UNSPECIFIED

Conditions

Temperature
Control Type
CUSTOM
Details
"warmed"
Setpoint
25 °C
Pressure
Control Type
PRESSURIZED
Details
back pressure regulator
Setpoint
100 psi
Atmosphere
UNSPECIFIED
Measurements
Type Time Pressure
Flow
Type
PLUG_FLOW_REACTOR
Pump Type
Tubing
PTFE
Other

Workups

ADDITION
Type
ADDITION
EXTRACTION
Type
EXTRACTION
Phase kept
organic
WASH
Type
WASH
WASH
Type
WASH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
CONCENTRATION
Type
CONCENTRATION

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C)c1ccccc1NS(=O)(=O)c1ccc([N+](=O)[O-])cc1
Measurements
Type Value Analysis
YIELD 84% isolated weight
YIELD 93% crude nmr
Analyses
NMR_1H
Type
NMR_1H
Details
NMR of crude reaction mixture before workup
GCMS
Type
GCMS
WEIGHT
Type
WEIGHT
NMR_1H
Type
NMR_1H

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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